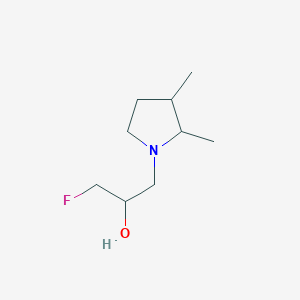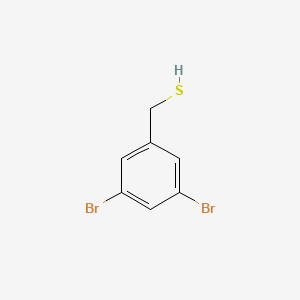![molecular formula C14H18N2O B13257586 ([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine CAS No. 938121-64-3](/img/structure/B13257586.png)
([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine: is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features a methoxyphenyl group, two methyl groups, and a pyrrole ring, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of This compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine: has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structure allows it to participate in various biochemical pathways, potentially influencing cellular processes and signaling mechanisms.
Comparison with Similar Compounds
([1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methyl)amine: can be compared with other pyrrole derivatives, such as:
Pyrrole: The parent compound, lacking the methoxyphenyl and methyl groups.
N-Methylpyrrole: A simple derivative with a methyl group attached to the nitrogen atom.
4-Methoxypyrrole: A derivative with a methoxy group attached to the pyrrole ring.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrole derivatives.
Properties
CAS No. |
938121-64-3 |
|---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine |
InChI |
InChI=1S/C14H18N2O/c1-10-8-12(9-15)11(2)16(10)13-4-6-14(17-3)7-5-13/h4-8H,9,15H2,1-3H3 |
InChI Key |
LTZKWMJXWMLEJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Ethanesulfonyl)methyl]piperidine](/img/structure/B13257514.png)
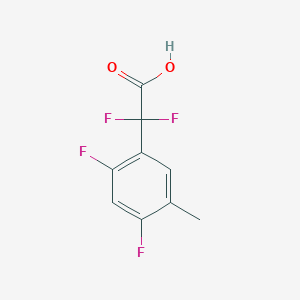
![2-({[2-(Dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B13257530.png)
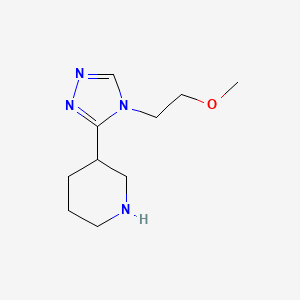
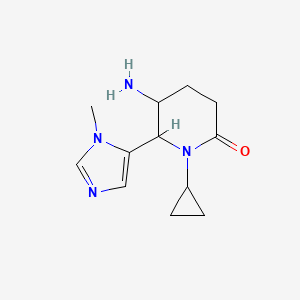

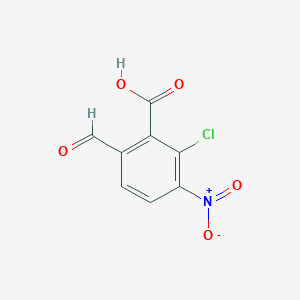
![3-[4-Amino-3-(trifluoromethyl)phenyl]benzonitrile](/img/structure/B13257573.png)

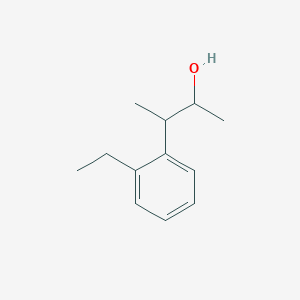

![ethyl[2-(1H-1,2,3-triazol-1-yl)ethyl]amine](/img/structure/B13257595.png)
